molecular formula C10H13F2NO3 B1407940 1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid CAS No. 1447944-49-1

1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid

Cat. No.: B1407940
CAS No.: 1447944-49-1
M. Wt: 233.21 g/mol
InChI Key: LYMCQMVIUXPZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H13F2NO3 and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Methodologies and Applications :

    • The compound 1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid and its derivatives are utilized in synthetic chemistry for the development of complex molecules. Synthesis strategies for difluoropiperidines involve multiple steps, including 1,4-addition, reduction, lactamization, and further reductions. These compounds serve as valuable intermediates or building blocks in medicinal chemistry, offering potential in drug discovery and development (Surmont et al., 2010), (Verniest et al., 2008).
  • Chemical Characterization and Potential Applications :

    • Investigations into the chemical properties of difluorocyclohexanecarboxylic acid analogs have revealed insights into their conformation, lipophilicity, acidity, and fluorescent properties. Such characterizations are crucial for understanding the potential practical applications of these compounds in various fields, including pharmaceuticals (Mykhailiuk et al., 2013).
  • Building Blocks in Medicinal Chemistry :

    • Difluoropiperidine acetic acids have been synthesized and studied as gamma-secretase modulators, showcasing the significance of these compounds in the realm of medicinal chemistry. The unique structural features and the presence of difluoropiperidine moiety make them promising candidates for the development of therapeutic agents (Stanton et al., 2010).
  • Supramolecular Chemistry :

    • The compound has potential applications in supramolecular chemistry, where it can form complex structures with other molecules. Such interactions and assemblies are critical in the design of new materials and pharmaceuticals (Bhogala et al., 2005), (Shan et al., 2003).
  • Fluorination in Drug Discovery :

    • The introduction of fluorine atoms into the cyclopropane ring system, as seen in the given compound, plays a pivotal role in drug discovery. The fluorination modifies the physicochemical properties of the molecules, which can lead to enhanced biological activity and improved drug properties (Thomson et al., 2018).

Properties

IUPAC Name

1-(4,4-difluoropiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c11-10(12)3-5-13(6-4-10)7(14)9(1-2-9)8(15)16/h1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMCQMVIUXPZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N2CCC(CC2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid
Reactant of Route 2
1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid
Reactant of Route 3
1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid
Reactant of Route 5
1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid
Reactant of Route 6
1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.